molecular formula C17H19Cl2NO4 B11090365 N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

Cat. No.: B11090365
M. Wt: 372.2 g/mol
InChI Key: NOZRZTYSEBUEFS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[45]decane-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a spirocyclic framework, which includes a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the dichlorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of new compounds with modified functional groups.

Scientific Research Applications

N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide include other spirocyclic compounds with analogous structures, such as:

  • N-(3,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the dichlorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19Cl2NO4

Molecular Weight

372.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C17H19Cl2NO4/c1-16(2)9-17(5-6-23-16)11(8-14(21)24-17)15(22)20-10-3-4-12(18)13(19)7-10/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,20,22)

InChI Key

NOZRZTYSEBUEFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C(CC(=O)O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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